molecular formula C19H18O3 B2405097 4,4'-Bis(allyloxy)benzophenone CAS No. 136074-26-5

4,4'-Bis(allyloxy)benzophenone

Cat. No.: B2405097
CAS No.: 136074-26-5
M. Wt: 294.35
InChI Key: VWIAUZQWMLBMKP-UHFFFAOYSA-N
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Description

4,4’-Bis(allyloxy)benzophenone: is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two allyloxy groups attached to the benzene rings of the benzophenone core

Scientific Research Applications

4,4’-Bis(allyloxy)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Employed in the development of photo-initiators for polymerization reactions, particularly in the field of multi-photon lithography.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of biologically active compounds.

    Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials due to its ability to undergo polymerization reactions.

Future Directions

While specific future directions for 4,4’-Bis(allyloxy)benzophenone are not available, research on similar compounds like 4,4’-Bis(diethylamino)benzophenone has shown potential use as a glucose sensor . This suggests that 4,4’-Bis(allyloxy)benzophenone could also have potential applications in biosensing or other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(allyloxy)benzophenone typically involves the reaction of 4,4’-dihydroxybenzophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy groups.

Industrial Production Methods: Industrial production of 4,4’-Bis(allyloxy)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(allyloxy)benzophenone undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group of the benzophenone core can be reduced to form secondary alcohols.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 4,4’-bis(formyloxy)benzophenone or 4,4’-bis(carboxyloxy)benzophenone.

    Reduction: Formation of 4,4’-bis(allyloxy)benzhydrol.

    Substitution: Formation of various substituted benzophenone derivatives.

Comparison with Similar Compounds

    4,4’-Dihydroxybenzophenone: Lacks the allyloxy groups and is used as a precursor in the synthesis of 4,4’-Bis(allyloxy)benzophenone.

    4,4’-Bis(diethylamino)benzophenone:

    4-(Allyloxy)benzophenone: Contains only one allyloxy group and exhibits different reactivity and applications compared to 4,4’-Bis(allyloxy)benzophenone.

Uniqueness: 4,4’-Bis(allyloxy)benzophenone is unique due to the presence of two allyloxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and the development of advanced materials.

Properties

IUPAC Name

bis(4-prop-2-enoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h3-12H,1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIAUZQWMLBMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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